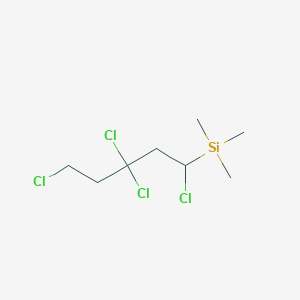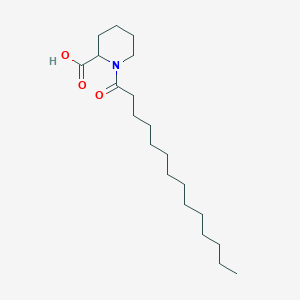
2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- is a derivative of pipecolic acid, which is a carboxylic acid derivative of piperidine. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless solid that is commonly used in peptide synthesis and as a replacement for proline in peptidomimetic syntheses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- typically involves the cyclization of lysineThe reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to obtain the desired compound .
化学反应分析
Types of Reactions
2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, varying temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced .
科学研究应用
2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in treating epilepsy and other neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
作用机制
The mechanism of action of 2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes involved in metabolic pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
Pipecolic acid: A carboxylic acid derivative of piperidine, commonly used in peptide synthesis.
Nipecotic acid: Another piperidine derivative with applications in neuroscience research.
Isonipecotic acid: Used in the synthesis of pharmaceuticals and as a building block in organic chemistry
Uniqueness
2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- is unique due to its specific structure, which includes a tetradecyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its role in biological systems further highlight its uniqueness .
属性
CAS 编号 |
111333-80-3 |
|---|---|
分子式 |
C20H37NO3 |
分子量 |
339.5 g/mol |
IUPAC 名称 |
1-tetradecanoylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-19(22)21-17-14-13-15-18(21)20(23)24/h18H,2-17H2,1H3,(H,23,24) |
InChI 键 |
LSMVBROXOILZCO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)N1CCCCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


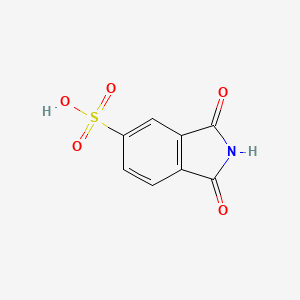
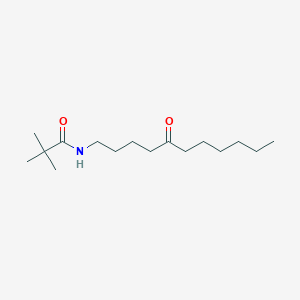
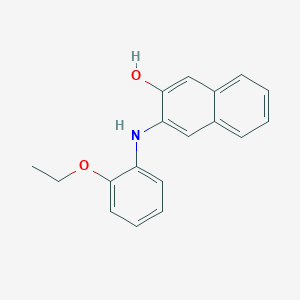
![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)
![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
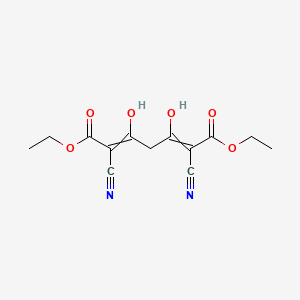

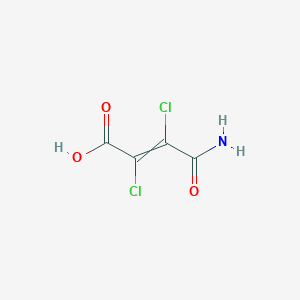
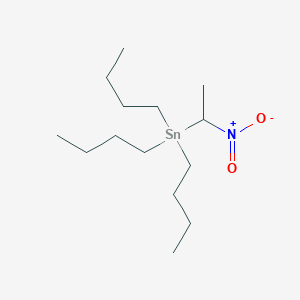
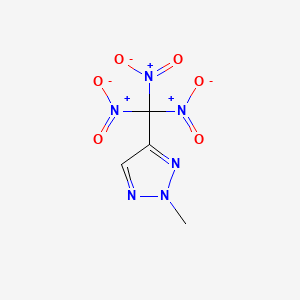
silane](/img/structure/B14312892.png)

